1-Fluoropentadecane
Description
Properties
IUPAC Name |
1-fluoropentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDLVHRJPXHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526475 | |
| Record name | 1-Fluoropentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-17-5 | |
| Record name | 1-Fluoropentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropentadecane can be synthesized through several methods. One common approach involves the fluorination of pentadecane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process often includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropentadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of pentadecane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pentadecanes.
Oxidation Reactions: Products include 1-fluoropentadecanol, 1-fluoropentadecanal, and 1-fluoropentadecanoic acid.
Reduction Reactions: The primary product is pentadecane.
Scientific Research Applications
1-Fluoropentadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the physical and chemical properties of long-chain hydrocarbons.
Biology: The compound is investigated for its potential biological activity and interactions with biological membranes.
Medicine: Research explores its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 1-fluoropentadecane involves its interaction with molecular targets through the fluorine atom. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with other molecules. The pathways involved may include alterations in membrane fluidity and permeability, as well as specific binding interactions with proteins or enzymes.
Comparison with Similar Compounds
Comparison with Other 1-Halopentadecanes
1-Fluoropentadecane belongs to a homologous series of 1-halopentadecanes, which differ by the terminal halogen substituent (F, Cl, Br, I). Key comparative data are summarized below:
Table 1: Physical Properties of 1-Halopentadecanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Range (K) | Vaporization Enthalpy (kJ/mol) |
|---|---|---|---|---|
| This compound | C₁₅H₃₁F | 230.4 | 413–593 | 83.8 |
| 1-Chloropentadecane | C₁₅H₃₁Cl | 246.9 | 431–613 | 84.7 |
| 1-Bromopentadecane | C₁₅H₃₁Br | 291.3 | 423–483 | 84.7 |
| 1-Iodopentadecane | C₁₅H₃₁I | 338.2 | 464–673 | 82.2 |
Key Findings :
- Boiling Points : The boiling range of this compound (413–593 K) is narrower and lower than that of 1-chloropentadecane (431–613 K) and 1-iodopentadecane (464–673 K) but overlaps with 1-bromopentadecane (423–483 K). This trend reflects the balance between molecular weight, halogen polarizability, and intermolecular forces.
- Vaporization Enthalpy : Despite fluorine’s high electronegativity, this compound exhibits a slightly lower vaporization enthalpy (83.8 kJ/mol) compared to chlorine and bromine analogs (84.7 kJ/mol). This suggests weaker London dispersion forces due to fluorine’s smaller atomic size, offsetting the polar C–F bond’s contribution. The iodo derivative shows the lowest enthalpy (82.2 kJ/mol), likely due to iodine’s larger atomic size enhancing polarizability .
Comparison with Perfluorinated Analogues
Perfluoropentadecane (C₁₅F₃₁), a fully fluorinated derivative, differs structurally and functionally from this compound:
Table 2: Comparison with Perfluoropentadecane
| Property | This compound | Perfluoropentadecane |
|---|---|---|
| Molecular Formula | C₁₅H₃₁F | C₁₅F₃₁ |
| Fluorine Substitution | Terminal mono-fluorine | Fully fluorinated backbone |
| Key Characteristics | Moderate reactivity | High thermal/chemical inertness |
| Applications | Organic synthesis | Coatings, electronics, surfactants |
Key Findings :
- Chemical Inertness: Perfluoropentadecane’s fully fluorinated backbone confers exceptional stability against heat and chemical attack, whereas this compound retains hydrocarbon-like reactivity at non-fluorinated positions.
- Environmental Impact: Perfluorinated compounds are persistent organic pollutants (POPs) with regulatory restrictions . In contrast, mono-fluorinated alkanes like this compound are less environmentally persistent, though their ecological effects require further study.
Comparison with Aromatic Derivatives
1-Phenylpentadecane (C₂₁H₃₆), an aromatic analog, differs significantly in structure and properties:
Table 3: Comparison with 1-Phenylpentadecane
| Property | This compound | 1-Phenylpentadecane |
|---|---|---|
| Molecular Formula | C₁₅H₃₁F | C₂₁H₃₆ |
| Boiling Point | 140–320°C (413–593 K) | 373.0°C (646 K) |
| Key Interactions | Weak C–F dipole | Strong π-π stacking |
| Applications | Surfactants, intermediates | Lubricants, polymer additives |
Key Findings :
- Boiling Point : 1-Phenylpentadecane’s higher boiling point (373°C vs. 320°C for this compound) stems from stronger intermolecular π-π interactions in the aromatic system.
- Reactivity : The phenyl group directs electrophilic substitution reactions, whereas this compound’s reactivity centers on nucleophilic displacement at the C–F bond.
Biological Activity
1-Fluoropentadecane, a fluorinated alkane with the molecular formula C15H31F, has garnered attention in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological membranes, effects on enzyme activity, and implications for medicinal chemistry.
This compound is characterized by the substitution of one hydrogen atom in pentadecane with a fluorine atom. This modification can significantly alter the compound's hydrophobicity, stability, and reactivity compared to its non-fluorinated counterparts.
Interactions with Biological Membranes
Research indicates that fluorinated compounds like this compound can interact with lipid membranes, potentially influencing membrane fluidity and permeability. These interactions are crucial for understanding how such compounds may affect cellular processes.
- Hydrophobic Effects : The presence of fluorine increases the hydrophobic character of the molecule, which can enhance its ability to integrate into lipid bilayers, affecting membrane dynamics and function.
- Membrane Disruption : Studies have shown that fluorinated alkanes can disrupt lipid membranes at certain concentrations, leading to increased permeability and potential cytotoxic effects.
Enzyme Interaction Studies
This compound has been investigated for its effects on various enzymes, particularly desaturases involved in fatty acid metabolism.
- Desaturase Inhibition : Similar to other fluorinated fatty acids, this compound may act as an inhibitor of desaturases. These enzymes are essential for introducing double bonds into fatty acid chains, which is critical for the biosynthesis of unsaturated fatty acids in organisms .
- Case Study : In studies involving the desaturation process in insects, it was found that fluorinated derivatives could inhibit enzyme activity by mimicking natural substrates but failing to undergo further reaction steps .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Fatty Acid Desaturases
In a study examining the effects of various fluorinated fatty acids on the enzyme activity of desaturases from Spodoptera littoralis, it was observed that this compound exhibited moderate inhibitory effects. The experimental setup involved incubating pheromone glands with various substrates and measuring the production of desaturated products. The results indicated that fluorinated derivatives could effectively compete with natural substrates for enzyme binding sites .
Case Study 2: Membrane Disruption Effects
Another study focused on the cytotoxic effects of this compound on cultured mammalian cells. The compound was applied at varying concentrations to observe its impact on cell viability and membrane integrity. Results indicated significant cell death at higher concentrations, attributed to membrane disruption caused by the hydrophobic nature of the compound.
Implications for Medicinal Chemistry
The unique properties of this compound suggest potential applications in drug design and development. Its ability to interact with biological membranes and inhibit specific enzymes could be harnessed for therapeutic purposes:
- Drug Delivery Systems : The enhanced membrane permeability may facilitate drug delivery across cellular barriers.
- Enzyme Modulators : As an enzyme inhibitor, it could serve as a lead compound for developing new pharmaceuticals targeting metabolic pathways.
Q & A
Q. What are the standard methodologies for synthesizing 1-fluoropentadecane, and how can researchers optimize reaction conditions?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution (SN2) or halogen exchange (Halex) reactions. Key steps include:
Q. Optimization Strategies :
Q. Table 1: Comparison of Fluorination Methods
| Method | Precursor | Fluorinating Agent | Solvent | Yield Range | Key Characterization Techniques |
|---|---|---|---|---|---|
| SN2 | Pentadecyl Br | KF | DMF | 45–60% | ¹H NMR, GC-MS |
| Halex | Pentadecanol | Selectfluor | THF | 65–80% | ¹⁹F NMR, FTIR |
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ NIOSH-approved respirators (P95) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorination efficiency reported across studies?
Methodological Answer: Contradictions often arise from differences in:
Q. Analytical Workflow :
Replicate Studies : Reproduce conflicting experiments under identical conditions.
Control Variables : Isolate factors like moisture levels or reagent purity.
Advanced Spectroscopy : Use high-resolution MS or 2D NMR (e.g., HSQC) to confirm structural integrity .
Q. Table 2: Common Data Discrepancies and Resolutions
| Discrepancy Type | Likely Cause | Resolution Strategy |
|---|---|---|
| Variable Fluorination Yields | Impure precursors | Purify substrates via recrystallization |
| Unstable C-F Bonds | Residual protic solvents | Dry solvents over molecular sieves |
Q. What experimental designs are suitable for studying this compound’s stability under extreme conditions?
Methodological Answer:
Q. Critical Parameters :
Q. How can researchers assess environmental interactions of this compound in mixed systems?
Methodological Answer:
Q. Table 3: Environmental Fate Parameters
| Parameter | Method | Key Findings |
|---|---|---|
| Biodegradability | OECD 301F Test | <10% degradation in 28d |
| Hydrolysis Rate | pH-varied kinetic assays | Stable at pH 5–9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
